![molecular formula C13H16FNO2 B6632518 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide](/img/structure/B6632518.png)
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide
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Overview
Description
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase) enzymes, which are responsible for inflammation and pain. It also acts as an agonist of the PPARγ (peroxisome proliferator-activated receptor gamma) receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide have been extensively studied. This compound has been shown to reduce inflammation and pain in various animal models. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide in lab experiments include its high degree of purity, stability, and specificity of action. However, the limitations of using this compound include its high cost, limited availability, and potential side effects.
Future Directions
There are several future directions for the study of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide. One potential direction is the development of novel drug formulations that can improve the bioavailability and therapeutic efficacy of this compound. Another direction is the study of the long-term effects of this compound on various physiological systems. Additionally, the potential use of this compound in the treatment of other diseases like diabetes and obesity should be explored.
Synthesis Methods
The synthesis of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide involves the reaction of 2-fluoro-6-hydroxybenzoic acid with N-methyl-N-pent-4-enylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide with a high degree of purity.
Scientific Research Applications
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide has been studied for its potential therapeutic applications in various scientific research fields. This compound has shown promising results in the treatment of cancer, inflammation, and pain management. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-3-4-5-9-15(2)13(17)12-10(14)7-6-8-11(12)16/h3,6-8,16H,1,4-5,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZNUMBYOLQQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC=C)C(=O)C1=C(C=CC=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide |
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